molecular formula C20H16ClN3O2 B368376 N-{[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide CAS No. 920113-43-5

N-{[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide

Cat. No. B368376
CAS RN: 920113-43-5
M. Wt: 365.8g/mol
InChI Key: PYGSJHQBAOUNQR-UHFFFAOYSA-N
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Description

The compound “N-{[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide” is a benzimidazole derivative . Benzimidazole is a promising pharmacophore with diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves two steps. First, the construction of the desired benzene ring containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various methods. For example, the B3LYP/6-311++G(d,p) basis set can be used for optimized geometrical structure, electronic, and vibrational features .


Chemical Reactions Analysis

Benzene, a constituent of benzimidazole, can undergo electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular formula and mass. For example, a similar compound, N1-(3-chlorobenzyl)-2-(1-adamantyl)acetamide, has a molecular formula of CHClNO and an average mass of 317.853 Da .

Future Directions

Benzimidazole and its derivatives have shown potential in various biological and clinical applications. Therefore, future research could focus on exploring these potentials further, designing, synthesizing, and screening thousands of benzimidazoles for various activities .

Mechanism of Action

Target of Action

The compound belongs to the benzimidazole class, which is known to have diverse pharmacological activities .

Mode of Action

. The specific interactions of N-{[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide with its targets remain to be elucidated.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. .

Pharmacokinetics

. These properties are crucial in determining the bioavailability of the compound.

properties

IUPAC Name

N-[[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2/c21-15-6-3-5-14(11-15)13-24-17-8-2-1-7-16(17)23-19(24)12-22-20(25)18-9-4-10-26-18/h1-11H,12-13H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGSJHQBAOUNQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)CNC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide

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